N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of similar compounds involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This yields 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yields corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in title compounds .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst . This is followed by a reaction with substituted acetophenones to yield corresponding chalcones . Each chalcone on further reaction with guanidine hydrochloride results in title compounds .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The specific physical and chemical properties of the compound “N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide” are not available in the retrieved literature.Scientific Research Applications
Regioselective Synthesis
Rozentsveig et al. (2014) demonstrated a two-step regioselective synthesis of 3‐(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines, highlighting the compound's role in nucleophilic addition reactions and its potential for generating annulated heterocyclic derivatives through a Dimroth rearrangement mechanism. This synthesis pathway underscores the chemical's versatility in organic synthesis and its applicability in constructing complex heterocyclic frameworks (Rozentsveig et al., 2014).
Antihypertensive Agents
Abdel-Wahab et al. (2008) explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. Their research demonstrated the utility of related chemical structures in medicinal chemistry, specifically in developing new therapeutic agents with antihypertensive properties (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
A related compound, 4-(1h-imidazol-1-yl)phenol, has been shown to interact withNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key cellular signaling molecule, in response to inflammation or other stimuli .
Mode of Action
This could lead to changes in the production of NO, thereby affecting cellular signaling pathways .
Biochemical Pathways
nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
If it does indeed modulate the activity of inos, it could potentially alter the levels of nitric oxide in cells, influencing various physiological processes such as inflammation and neurotransmission .
Safety and Hazards
Properties
IUPAC Name |
4-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)26-21-14-22(25-16(2)24-21)28-13-12-23-15-28/h4-15,27H,3H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZPKLBTDWCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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